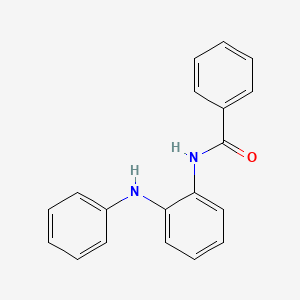

N-Benzoyl-o-aminodiphenylamine

Description

N-Benzoyl-o-aminodiphenylamine (CAS 34237-88-2) is an aromatic amine derivative characterized by a benzoyl group attached to an o-aminodiphenylamine backbone. This compound belongs to the class of o-aminobenzophenones, which are widely studied for their pharmaceutical activities, synthetic versatility, and applications in materials chemistry . The benzoyl group enhances steric and electronic effects, influencing reactivity and stability.

Properties

CAS No. |

34237-88-2 |

|---|---|

Molecular Formula |

C19H16N2O |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

N-(2-anilinophenyl)benzamide |

InChI |

InChI=1S/C19H16N2O/c22-19(15-9-3-1-4-10-15)21-18-14-8-7-13-17(18)20-16-11-5-2-6-12-16/h1-14,20H,(H,21,22) |

InChI Key |

UZFYPOXSNSAIKK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC3=CC=CC=C3 |

Other CAS No. |

34237-88-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Benzoyl-o-aminodiphenylamine with three structurally related compounds: N-Benzoyl-N-phenylhydroxylamine, N-Nitrosodiphenylamine, and Diphenylamine. Key differences in functional groups, physicochemical properties, and applications are highlighted.

Structural and Functional Group Differences

- N-Benzoyl-N-phenylhydroxylamine : The hydroxylamine group (-NHOH) introduces redox activity, making it useful as a chelating agent or radical scavenger .

- Diphenylamine : A simpler structure lacking substituents, widely used as a stabilizer in explosives and polymers .

Physicochemical Properties

| Property | This compound | N-Benzoyl-N-phenylhydroxylamine | N-Nitrosodiphenylamine | Diphenylamine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~297.35 (estimated) | 213.23 | 198.22 | 169.22 |

| Physical State | Solid (exact form unspecified) | Solid | Yellow-brown powder | Colorless crystals |

| Hazard Profile | Not explicitly reported | Low to moderate | High (flammable) | Moderate |

- This compound: Limited hazard data are available, but its structural complexity suggests careful handling is warranted.

Key Research Insights

- Synthetic Challenges: this compound’s synthesis may face regioselectivity issues due to steric hindrance from the benzoyl group. Continuous-flow chemistry methods (as used for related o-aminobenzophenones) could improve yield .

- Safety Considerations : N-Nitrosodiphenylamine’s hazards underscore the need for safer alternatives in industrial applications. N-Benzoyl derivatives, with lower reactivity, may offer safer profiles .

- Functional Versatility : The hydroxylamine group in N-Benzoyl-N-phenylhydroxylamine enables diverse reactivity, contrasting with the more inert diphenylamine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.